

An In-depth Technical Guide to the Crystal Structure of Pyrazolopyridine Derivatives

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Compound of Interest

Compound Name: 5-methoxy-1H-pyrazolo[3,4-c]pyridine

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A focus on methoxy-substituted analogues in the absence of public crystallographic data for **5-methoxy-1H-pyrazolo[3,4-c]pyridine**.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of pyrazolopyridine derivatives, with a particular focus on methoxy-substituted analogues. A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific crystal structure data for **5-methoxy-1H-pyrazolo[3,4-c]pyridine** derivatives. However, the synthesis of the 5-methoxy-pyrazolo[3,4-c]pyridine scaffold has been reported.^[1] In light of this, this guide presents a detailed analysis of closely related methoxy-substituted pyrazole and pyrazolopyridine compounds for which crystallographic data are available. The methodologies and structural features discussed herein provide a valuable framework for researchers working on the discovery and development of novel pyrazolopyridine-based therapeutic agents.

Data Presentation: Crystallographic Data of Representative Analogues

The following table summarizes key crystallographic data for selected methoxy-substituted pyrazole and pyrazolopyridine derivatives. This data is essential for understanding the solid-state conformation and packing of these molecules, which can significantly influence their physicochemical properties and biological activity.

Compound Name	Chemical Form	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z
5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde[2]	C ₁₈ H ₁₈ N ₂ O ₂	Monoclinic	P2 ₁ /c	12.083 9(9)	6.4197 (5)	19.742 7(18)	104.82 64(12)	1480.5 (2)	4
bis[3-(3,4-dimethoxyphenyl)-5-([6-(pyrazol-1-yl)pyridin-2-yl]iron(II))dimethylanol-1-dichloroform	[Fe(C ₁₈ H ₁₅ N ₆ O ₂) ₂] ₂ Cl ₃	Triclinic	P-1	11.045 (2)	13.621 (3)	18.006 (4)	81.33(3) 3)	2650.1 (9)	2

solvat

e[3]

(5-

Hydro

xy-3-

methyl

-5-

phenyl

-4,5-

dihydr

0-1H-	C ₁₆ H ₁₅								
pyrazo	N ₃ O ₂	Monoc	P2 ₁ /c	16.967	7.0266	12.613	93.004	1501.7	4
l-1-yl)	H ₂ O	linic		6(10)	(5)	5(6)	(3)	7(16)	

(pyridi

n-4-

yl)met

hanon

e

monoh

ydrate[

4]

(2-	C ₂₁ H ₁₇	Monoc	P2 ₁ /n	14.716	16.730	7.0733	94.857	1735.2	4
hydrox	N ₃ O ₂	linic		4(7)	6(9)	(3)	(2)	9(14)	

y-5-

methyl

phenyl

)(3-

methyl

-1-

phenyl

-1H-

pyrazo

lo[3,4-

b]pyrid

in-5-

yl)met

hanon

e[5]

Experimental Protocols

The successful determination of a crystal structure relies on a series of well-defined experimental procedures, from the initial synthesis of the compound to the final refinement of the crystallographic data. The following sections detail generalized methodologies based on the protocols reported for the representative analogues.

Synthesis and Crystallization

The synthesis of pyrazolopyridine scaffolds can be achieved through various synthetic routes. A common approach involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by annulation of the pyridine ring.[6] For the crystallization of the final compounds, a variety of techniques can be employed. Slow evaporation of a saturated solution is a frequently used method. The choice of solvent is critical and is often determined empirically. Common solvents for crystallization of these types of heterocyclic compounds include ethanol, methanol, dimethylformamide (DMF), and chloroform, or mixtures thereof.

Example Protocol for Synthesis and Crystallization:

A representative synthesis for a pyrazolo[3,4-b]pyridine derivative involves heating the corresponding 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in formic acid. The resulting precipitate is then collected and recrystallized from a suitable solvent such as ethanol to yield single crystals suitable for X-ray diffraction.[7]

In another example, for an iron(II) complex involving a dimethoxyphenyl-substituted pyrazolyl-pyridine ligand, single crystals were obtained using a layering technique. A solution of the metal salt and the ligand in acetone and chloroform was layered with a methanol-chloroform mixture, followed by a top layer of methanol with triethylamine. This slow diffusion method yielded high-quality single crystals over several weeks.[3]

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.

Data Collection:

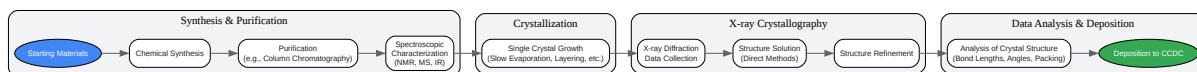
A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The diffractometer uses a monochromatic X-ray source (e.g., Mo K α radiation) and a detector to collect the diffraction pattern as the crystal is rotated.

Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data using full-matrix least-squares on F^2 . In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to minimize the difference between the calculated and observed structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow from the synthesis of a pyrazolopyridine derivative to its crystal structure determination and analysis.



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Caption: Generalized workflow for the synthesis and crystallographic analysis of pyrazolopyridine derivatives.

This guide provides a foundational understanding of the crystallographic analysis of methoxy-substituted pyrazolopyridine analogues. While direct structural data for **5-methoxy-1H-pyrazolo[3,4-c]pyridine** derivatives remains elusive in the public domain, the presented data and methodologies for related compounds offer valuable insights for researchers in the field of medicinal chemistry and drug design. The detailed experimental protocols and the visualized workflow serve as a practical reference for the synthesis and structural elucidation of this important class of heterocyclic compounds.

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